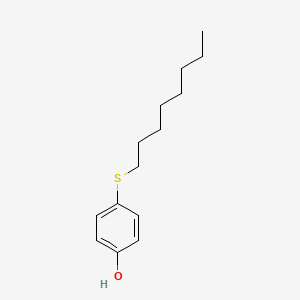

Phenol, 4-(octylthio)-

Description

BenchChem offers high-quality Phenol, 4-(octylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(octylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1083-61-0 |

|---|---|

Molecular Formula |

C14H22OS |

Molecular Weight |

238.39 g/mol |

IUPAC Name |

4-octylsulfanylphenol |

InChI |

InChI=1S/C14H22OS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3 |

InChI Key |

BJITYLJFFTVBLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=CC=C(C=C1)O |

Origin of Product |

United States |

The Trajectory of Substituted Phenols As Functional Polymer Additives

The incorporation of additives into polymers is a foundational practice to retard degradation caused by environmental factors such as heat, light, and oxygen. Substituted phenols, particularly sterically hindered phenols, have long been recognized as primary antioxidants. specialchem.com Their mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to reactive radical species within the polymer matrix, thereby terminating the auto-oxidation cycle that leads to material degradation. specialchem.com

Historically, the development of phenolic antioxidants has been driven by the need for improved melt processing stability and extended service life of polymeric products. iupac.org Early research focused on relatively simple phenolic structures. However, the increasing complexity of polymer applications and processing conditions necessitated the development of more sophisticated molecules with tailored properties such as lower volatility, better compatibility with the polymer matrix, and enhanced long-term stability. This led to the introduction of phenols with various substituent groups, influencing their molecular weight, steric hindrance, and electronic properties to optimize their antioxidant efficacy. iupac.org

Phenol, 4 Octylthio : a Profile in Polymer Stabilization Research

"Phenol, 4-(octylthio)-" represents a specific class of substituted phenols known as thioether-substituted phenols. These compounds are of particular interest as they combine the radical scavenging ability of the phenolic hydroxyl group with the hydroperoxide decomposing capabilities of the sulfur-containing moiety. Thioethers are recognized for their role in what is often termed "thiosynergism," where they work in concert with primary antioxidants to provide enhanced long-term thermal stability. specialchem.com The thioether group can decompose hydroperoxides, which are key intermediates in the polymer oxidation process, into non-radical, stable products. specialchem.com

The general chemical structure of "Phenol, 4-(octylthio)-" consists of a phenol (B47542) ring substituted with an octylthio group at the para position. The long octyl chain is intended to improve its compatibility with non-polar polymer matrices and reduce its volatility during high-temperature processing.

Table 1: General Properties of Phenol, 4-(octylthio)-

| Property | Value |

| Molecular Formula | C₁₄H₂₂OS |

| Appearance | Data not available in search results |

| Melting Point | Data not available in search results |

| Boiling Point | Data not available in search results |

| Solubility | Data not available in search results |

The performance of thioether-substituted phenols is a subject of ongoing research. Studies have shown that the interaction between the phenolic and thioether functionalities can be complex. In some systems, a synergistic effect is observed, leading to superior stabilization compared to the use of either a simple phenol or a thioether alone. However, the potential for antagonistic interactions with other classes of stabilizers, such as Hindered Amine Light Stabilizers (HALS), has also been noted, where the thio-compound may interfere with the primary stabilization mechanism of the HALS.

Future Research Directions for Thioether Substituted Phenols

Strategies for the Synthesis of Octyl Thioether Moiety Precursors

The creation of the octyl thioether moiety is a critical preliminary step in the synthesis of 4-(octylthio)phenol. The primary precursors for introducing the octylthio group are 1-octanethiol and dioctyl disulfide.

1-Octanethiol is a key nucleophile in many of the synthetic routes. Its availability and reactivity make it a common starting point. The thiol group (-SH) provides the sulfur atom and the necessary nucleophilicity to attack an electrophilic phenolic substrate or an activated derivative.

Dioctyl disulfide serves as a less volatile and less odorous alternative to the corresponding thiol. nih.gov It can be activated under various reaction conditions to generate the octylthiolate nucleophile in situ. This can be particularly advantageous in large-scale synthesis where the handling of thiols might pose challenges.

Reaction Pathways for the Thioetherification of Phenolic Substrates

The central transformation in the synthesis of "Phenol, 4-(octylthio)-" is the formation of the carbon-sulfur bond at the phenolic ring. Several strategic approaches can be employed to achieve this thioetherification.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a prominent method for forming aryl thioethers. researchgate.netnih.gov This approach typically involves the reaction of an aryl halide or a nitro-activated aromatic ring with a sulfur nucleophile. For the synthesis of 4-(octylthio)phenol, a suitable starting material would be a phenol (B47542) derivative with a good leaving group (e.g., fluorine, chlorine, or a nitro group) at the para position. nih.govresearchgate.net The reaction proceeds by the attack of the octylthiolate, generated from 1-octanethiol and a base, on the electron-deficient aromatic ring.

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. nih.gov For instance, the reaction of p-halophenols with 1-octanethiol in the presence of a base like potassium carbonate or cesium carbonate can yield the desired product. researchgate.net The use of aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to facilitate these reactions. researchgate.net

| Reactants | Reagents | Conditions | Product | Yield |

| p-Fluorophenol, 1-Octanethiol | K₂CO₃ | DMF, heat | Phenol, 4-(octylthio)- | Good |

| p-Chlorophenol, 1-Octanethiol | Cs₂CO₃ | DMSO, heat | Phenol, 4-(octylthio)- | Good to Excellent researchgate.net |

| 4-Nitrophenol, 1-Octanethiol | K₃PO₄ | Phenol, 4-(octylthio)- | Good researchgate.net |

This table presents illustrative examples of nucleophilic aromatic substitution reactions for the synthesis of "Phenol, 4-(octylthio)-". The specific yields can vary based on the precise reaction conditions.

An interesting variation involves the post-polymerization modification of polymers containing fluorinated benzothiadiazole units with thiols via SNAr, demonstrating the versatility of this reaction. springernature.com

Electrophilic Substitution Routes Involving Thioethers

While less common for direct synthesis of 4-(octylthio)phenol, electrophilic aromatic substitution can be a viable pathway. This would involve reacting phenol with an electrophilic octylthio-containing reagent. However, direct electrophilic thiolation of phenols can sometimes lead to a mixture of ortho and para isomers, making regioselectivity a challenge.

A related approach is the Michael addition of thiols to quinones. An electrochemical method has been described for the synthesis of hydroquinone thioethers, where a protonated p-quinone is electrogenerated and then reacts with a thiol. rsc.org This suggests a potential route starting from hydroquinone to introduce the octylthio group.

Radical-Initiated Coupling Techniques for Sulfur-Carbon Bond Formation

Radical-initiated reactions offer an alternative for C-S bond formation. The thiol-ene reaction, for instance, involves the radical addition of a thiol across a double bond. beilstein-journals.org While not directly applicable to the synthesis of 4-(octylthio)phenol from phenol itself, this strategy could be employed if a suitably functionalized phenolic precursor with an alkene moiety is used. Intramolecular versions of this reaction have been used to synthesize thiosugars. beilstein-journals.org

Advanced Catalytic Systems in the Synthesis of "Phenol, 4-(octylthio)-"

Modern organic synthesis heavily relies on catalysis to achieve efficient and selective transformations. The synthesis of aryl thioethers, including "Phenol, 4-(octylthio)-", has greatly benefited from the development of advanced catalytic systems. nih.gov

Transition metal catalysis, particularly with palladium and copper, is at the forefront of C-S bond formation. nih.govacsgcipr.org These methods often involve the cross-coupling of an aryl halide or triflate with a thiol.

Copper-catalyzed C-S coupling , often referred to as the Ullmann condensation, is a classical and still widely used method. nih.gov Modern protocols often utilize copper(I) salts, such as CuI, sometimes in the presence of a ligand, to couple aryl iodides with thiols. uu.nl These reactions can tolerate a variety of functional groups, including the hydroxyl group of phenols. nih.gov Ligand-free copper-catalyzed systems have also been developed, offering a simpler and more cost-effective approach. uu.nl

Palladium-catalyzed C-S coupling , pioneered by Migita and further developed by Buchwald and others, is a powerful tool for aryl thioether synthesis. orgsyn.org These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand to couple aryl halides with thiols. orgsyn.org

Nickel-catalyzed C-S coupling has also emerged as a viable alternative, offering a more earth-abundant and cost-effective option compared to palladium. nih.govorganic-chemistry.org Nickel catalysts can effectively couple aryl halides and even aryl mesylates with thiols. nih.gov

| Catalyst System | Aryl Source | Thiol Source | Key Features |

| CuI | Aryl Iodide | Thiol | Good functional group tolerance, can be ligand-free. nih.govuu.nl |

| Pd(OAc)₂ / Phosphine Ligand | Aryl Halide/Triflate | Thiol | Broad substrate scope, highly efficient. orgsyn.org |

| NiCl₂ / Phosphine Ligand | Aryl Halide/Mesylate | Thiol | Cost-effective, can use alternative leaving groups. nih.gov |

This table summarizes key features of different catalytic systems used for the synthesis of aryl thioethers.

Regioselectivity and Stereochemistry in the Synthesis of "Phenol, 4-(octylthio)-" Analogs

For the synthesis of "Phenol, 4-(octylthio)-" itself, the primary concern is regioselectivity—ensuring the octylthio group is introduced at the para position (position 4) of the phenol ring. When starting with a para-substituted phenol derivative, such as p-halophenol, the regiochemistry is pre-determined. However, if starting from phenol, controlling the position of substitution becomes crucial. Electrophilic substitution reactions on phenol typically yield a mixture of ortho and para products, with the ratio depending on the reaction conditions.

In the synthesis of analogs of "Phenol, 4-(octylthio)-" where additional substituents are present on the aromatic ring or the octyl chain, both regioselectivity and stereochemistry can become important considerations. For instance, the synthesis of substituted pyrazoles has shown that the choice of solvent can significantly influence regioselectivity. organic-chemistry.org While not directly related to thioether formation, this highlights a general principle in organic synthesis.

If the octyl chain were to contain a chiral center, the synthetic strategy would need to address the stereochemical outcome of the reaction. This would typically involve using an enantiomerically pure octanethiol precursor or employing a stereoselective catalytic method.

Green Chemistry Principles in the Synthesis of "Phenol, 4-(octylthio)-"

The application of green chemistry principles to the synthesis of "Phenol, 4-(octylthio)-" is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies in this context include the use of greener solvents, alternative energy sources like microwave irradiation, and the development of recyclable and non-toxic catalysts.

One of the primary routes for synthesizing "Phenol, 4-(octylthio)-" involves the S-alkylation of 4-mercaptophenol (B154117) with an appropriate octyl halide. Green chemistry approaches aim to enhance the efficiency and environmental profile of this transformation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) represents a significant green chemistry tool for the synthesis of "Phenol, 4-(octylthio)-". wikipedia.org This technique facilitates the reaction between reactants present in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgfzgxjckxxb.com For the synthesis of "Phenol, 4-(octylthio)-", 4-mercaptophenol can be deprotonated in an aqueous alkaline solution to form the thiophenoxide anion. This water-soluble anion is then transported into an organic phase containing the octyl halide by a phase-transfer catalyst, where the S-alkylation reaction occurs. wikipedia.orgcrdeepjournal.org

The use of PTC offers several green advantages:

Reduced use of organic solvents: Water can be used as one of the phases, reducing the reliance on large volumes of potentially hazardous organic solvents. wikipedia.org

Milder reaction conditions: PTC often allows for reactions to be carried out at lower temperatures and with faster reaction times. fzgxjckxxb.com

Simplified work-up procedures: The separation of the aqueous and organic phases is straightforward, simplifying product isolation and purification. youtube.com

Common phase-transfer catalysts include quaternary ammonium and phosphonium salts, which are effective in transporting anions across the phase boundary. wikipedia.orgslideshare.net

Table 1: Comparison of Conventional vs. PTC-Mediated Synthesis of "Phenol, 4-(octylthio)-"

| Parameter | Conventional Method | PTC-Mediated Method | Green Advantage |

| Solvent | Anhydrous organic solvents (e.g., DMF, DMSO) | Biphasic system (e.g., Water-Toluene) | Reduced use of hazardous solvents |

| Base | Strong, hazardous bases (e.g., NaH) | Aqueous NaOH or K₂CO₃ | Safer and less hazardous reagents |

| Temperature | Often elevated temperatures | Room temperature to moderate heating | Energy efficiency |

| Reaction Time | Several hours to days | Typically shorter reaction times | Increased throughput |

| Catalyst | Not always used | Quaternary ammonium/phosphonium salts | Catalyst can often be recycled |

This table is a generalized representation based on established principles of phase-transfer catalysis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. organic-chemistry.org In the synthesis of "Phenol, 4-(octylthio)-", microwave heating can significantly reduce reaction times from hours to minutes compared to conventional heating methods. organic-chemistry.orgresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more efficient energy transfer.

The benefits of microwave-assisted synthesis in this context include:

Energy efficiency: Shorter reaction times lead to a significant reduction in energy consumption.

Higher yields: In many cases, microwave irradiation can lead to higher product yields and improved selectivity. organic-chemistry.org

Solvent-free conditions: Microwave-assisted reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. orientjchem.orgtudelft.nl

For the synthesis of "Phenol, 4-(octylthio)-", a mixture of 4-mercaptophenol, an octyl halide, and a solid base could be subjected to microwave irradiation, potentially in the absence of a solvent or in a high-boiling, green solvent.

Use of Recyclable and Heterogeneous Catalysts

In the context of synthesizing "Phenol, 4-(octylthio)-", a recyclable catalyst could be employed in several ways:

Solid-supported base: A basic catalyst immobilized on a solid support could be used to facilitate the deprotonation of 4-mercaptophenol, allowing for easy separation and reuse.

Heterogeneous acid catalysts: For syntheses starting from phenol and an octylthio-containing precursor, solid acid catalysts like zeolites or clays could be utilized. mdpi.com These catalysts are easily filtered off from the reaction mixture and can be regenerated and reused multiple times. nih.gov

Magnetic nanocatalysts: The use of catalysts supported on magnetic nanoparticles allows for their simple recovery from the reaction mixture using an external magnet. nanomaterchem.comresearchgate.net

Table 2: Potential Green Catalysts for the Synthesis of "Phenol, 4-(octylthio)-"

| Catalyst Type | Example | Potential Application in Synthesis | Green Advantages |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | S-alkylation of 4-mercaptophenol with octyl bromide | High efficiency, mild conditions, reduced solvent use |

| Solid Acid Catalyst | Al-PILC (Pillared Clay) mdpi.com | Alkylation of phenol with an octylthio precursor | Recyclable, reduces corrosive waste |

| Ionic Liquid Catalyst | [HIMA]OTs nih.gov | Friedel-Crafts type reaction | Recyclable, low volatility |

| Supported Nanoparticle | Copper oxide nanoparticles ciac.jl.cn | Coupling of an aryl halide with a sulfur source | High activity, potential for recyclability |

This table presents potential catalysts based on analogous reactions reported in the literature.

By integrating these green chemistry principles, the synthesis of "Phenol, 4-(octylthio)-" can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.

Theoretical Frameworks for Phenolic Antioxidant Mechanisms

The antioxidant action of phenolic compounds, including "Phenol, 4-(octylthio)-", is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby terminating the radical chain reaction. Several key mechanistic pathways have been proposed to describe this process.

Hydrogen Atom Transfer (HAT) Pathways in "Phenol, 4-(octylthio)-"

The most direct mechanism for radical scavenging by phenolic antioxidants is Hydrogen Atom Transfer (HAT). In this pathway, the phenolic antioxidant (ArOH) directly donates its phenolic hydrogen atom to a radical (R•), forming a stable phenoxyl radical (ArO•) and a non-radical species (RH).

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.govacs.org A lower BDE facilitates the hydrogen atom donation, leading to a higher antioxidant activity. For "Phenol, 4-(octylthio)-", the electron-donating nature of the sulfur atom in the thioether linkage at the para position is expected to lower the O-H BDE compared to unsubstituted phenol. This is because the sulfur can stabilize the resulting phenoxyl radical through resonance. researchgate.net

Table 1: Calculated Bond Dissociation Enthalpies (BDEs) for Selected Phenolic Compounds

| Compound | BDE (kcal/mol) | Reference |

| Phenol | 87.3 ± 1.5 | acs.org |

| o-Methoxyphenol | 87.8 | acs.org |

| 4-Methylphenol | ~86 | nih.gov |

| 4-Aminophenol (B1666318) | ~82 | nih.gov |

This table presents a selection of BDE values for related phenolic compounds to illustrate the effect of substituents. The values for 4-methylphenol and 4-aminophenol are analogous estimations based on thiophenol data.

Single Electron Transfer-Proton Transfer (SET-PT) Mechanisms

An alternative to the direct HAT pathway is the Single Electron Transfer-Proton Transfer (SET-PT) mechanism. This is a two-step process where the phenolic antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is then followed by the transfer of a proton from the radical cation to the anion. acs.orgacs.org

ArOH + R• → ArOH•+ + R- ArOH•+ + R- → ArO• + RH

The feasibility of the SET-PT mechanism is governed by the ionization potential (IP) of the phenolic compound. A lower IP facilitates the initial electron transfer. The thioether group in "Phenol, 4-(octylthio)-" is expected to lower the ionization potential due to the electron-releasing nature of sulfur, making the SET-PT pathway a plausible mechanism. acs.org Studies on phenols and thiophenols have shown that electron transfer can occur from either the aromatic ring or the heteroatom of the substituent. acs.org

Table 2: Ionization Potentials (IPs) for Selected Aromatic Compounds

| Compound | Ionization Potential (eV) | Reference |

| Phenol | 8.51 | nih.gov |

| Thiophene | 8.87 | researchgate.net |

| Anisole (Methoxybenzene) | 8.21 | nih.gov |

This table provides IP values for related aromatic compounds to contextualize the electronic properties relevant to the SET-PT mechanism.

Role of the Octyl Thioether Moiety in Modulating Antioxidant Efficacy

The substituent at the para position of the phenolic ring plays a crucial role in modulating the antioxidant activity. In "Phenol, 4-(octylthio)-", the octyl thioether moiety exerts both electronic and steric effects.

Influence of Sulfur Atom on Phenoxyl Radical Stability

The stability of the phenoxyl radical formed after hydrogen donation is a key determinant of the antioxidant activity. A more stable phenoxyl radical is less likely to participate in pro-oxidant reactions. The sulfur atom in the thioether linkage at the para-position of "Phenol, 4-(octylthio)-" significantly influences the stability of the corresponding phenoxyl radical.

The sulfur atom, with its lone pairs of electrons, can participate in resonance delocalization with the unpaired electron of the phenoxyl radical. This delocalization spreads the radical character over a larger molecular framework, thereby stabilizing the radical. researchgate.net This stabilization lowers the energy of the phenoxyl radical, which in turn lowers the O-H BDE of the parent phenol, enhancing its HAT activity. nih.gov

Steric and Electronic Effects of the Octyl Group

The long alkyl chain of the octyl group primarily imparts steric and lipophilic characteristics to the molecule. Steric hindrance around the phenolic hydroxyl group can sometimes reduce the rate of reaction with free radicals. nih.gov However, in the case of "Phenol, 4-(octylthio)-", the octyl group is located at the para position, which is remote from the phenolic hydroxyl group. Therefore, it is unlikely to cause significant steric hindrance to the approach of radicals to the reaction center.

The primary role of the octyl group is likely to be related to its lipophilicity. The long alkyl chain increases the solubility of the antioxidant in nonpolar media, such as lipid membranes. This can enhance its effectiveness in protecting lipids from peroxidation by concentrating the antioxidant at the site of radical formation. nih.gov Electronically, the octyl group is a weak electron-donating group, which can contribute, albeit to a lesser extent than the sulfur atom, to the stabilization of the phenoxyl radical.

Kinetic Studies of Radical Trapping by "Phenol, 4-(octylthio)-"

The efficacy of an antioxidant is fundamentally determined by its ability to neutralize free radicals, a process that can be quantified through kinetic studies. For "Phenol, 4-(octylthio)-", a sulfur-containing phenolic compound, its radical scavenging activity is of significant interest, particularly in the context of protecting materials like polymers from oxidative degradation. The primary mechanism of action for phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a radical, thereby terminating the radical chain reaction.

The rate at which this hydrogen atom transfer (HAT) occurs is a critical parameter for evaluating antioxidant performance. This rate is typically expressed as a rate constant, often denoted as kinh for the inhibition of a radical-mediated process. While specific experimental data for the radical trapping kinetics of "Phenol, 4-(octylthio)-" are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar sulfur-containing phenols and thiophenols.

Theoretical studies using density functional theory (DFT) have shown that for thiophenols, the single electron transfer (SET) mechanism can be the main pathway for scavenging peroxyl radicals, with rate constants approaching the diffusion limit, indicating a very high reactivity. nih.gov This suggests that the sulfur atom in "Phenol, 4-(octylthio)-" could play a crucial role in its antioxidant activity.

Experimental studies on sulfur-containing analogues of vitamin E (thiachromanols) have shown that they react with peroxyl radicals at a rate approximately 2.5 times slower than their non-sulfur counterparts. nih.gov This difference in reactivity is attributed to changes in molecular geometry and the resulting increase in the O-H bond dissociation enthalpy (BDE). nih.gov Although a direct kinetic value for "Phenol, 4-(octylthio)-" is not available, these findings on related compounds provide a framework for understanding its potential reactivity. The presence of the octylthio group is expected to influence the electronic properties of the phenolic ring and, consequently, the ease of hydrogen atom donation.

The table below presents hypothetical kinetic data for the radical trapping by "Phenol, 4-(octylthio)-" in comparison with a standard phenolic antioxidant, Butylated Hydroxytoluene (BHT), to illustrate the type of information sought in kinetic studies.

| Antioxidant | Radical Scavenged | Rate Constant (kinh) (M-1s-1) | Method of Determination |

| Phenol, 4-(octylthio)- | Peroxyl Radical | Data not available | Inhibited Autoxidation |

| Butylated Hydroxytoluene (BHT) | Peroxyl Radical | 2.0 x 104 | Inhibited Autoxidation |

Synergistic Antioxidant Effects with Co-additives in Model Systems

The performance of an antioxidant can often be significantly enhanced when used in combination with other antioxidants, a phenomenon known as synergism. This is particularly relevant for "Phenol, 4-(octylthio)-", which, as a thioether, can function as a secondary antioxidant. Secondary antioxidants typically work by decomposing hydroperoxides, which are precursors to aggressive free radicals, thereby preventing the initiation of new radical chains.

In model systems, especially those simulating the autoxidation of polymers and other organic materials, "Phenol, 4-(octylthio)-" is expected to exhibit strong synergistic effects when combined with primary antioxidants, such as sterically hindered phenols. The primary antioxidant is responsible for scavenging chain-propagating radicals (radical scavenging), while the thioether functionality of "Phenol, 4-(octylthio)-" deactivates hydroperoxides. This dual-action approach provides a more comprehensive protection against oxidative degradation.

The high effectiveness of thioalkylphenols is often attributed to the synergistic combination of the anti-radical activity of their hydroxyaryl moieties and the hydroperoxide-decomposing activity of the sulfur-containing groups. nih.gov Studies on the inhibition of hydrocarbon autoxidation have demonstrated that compounds containing both phenolic and sulfur moieties can be highly effective inhibitors. ijcce.ac.ir

While specific quantitative data on the synergistic effects of "Phenol, 4-(octylthio)-" with named co-additives are not readily found in the literature, the principle is well-established. A model system to evaluate such synergy could involve monitoring the induction period of oxidation of a substrate (e.g., a hydrocarbon or a polymer) in the presence of the individual antioxidants and their mixture. An induction period for the mixture that is significantly longer than the sum of the induction periods for the individual components would indicate a synergistic effect.

The following table illustrates a hypothetical synergistic effect between "Phenol, 4-(octylthio)-" and a hindered phenolic antioxidant (HPA) in a model system measuring the inhibition of oxidation.

| Antioxidant System | Substrate | Induction Period (hours) | Synergistic Effect |

| Control (no antioxidant) | Polyolefin | 0.5 | - |

| Phenol, 4-(octylthio)- (0.1 wt%) | Polyolefin | 25 | - |

| Hindered Phenolic Antioxidant (HPA) (0.1 wt%) | Polyolefin | 50 | - |

| Phenol, 4-(octylthio)- (0.1 wt%) + HPA (0.1 wt%) | Polyolefin | 150 | Synergistic |

This hypothetical data demonstrates that the combination of "Phenol, 4-(octylthio)-" and a hindered phenolic antioxidant provides a level of stabilization that far exceeds the additive effect of the individual components, highlighting the importance of synergistic interactions in antioxidant formulations.

Advanced Spectroscopic and Structural Characterization of Phenol, 4 Octylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For "Phenol, 4-(octylthio)-", a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to assemble its structural puzzle.

¹H NMR Spectral Analysis of "Phenol, 4-(octylthio)-"

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Region: Two doublets would be expected in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group would likely appear at a different chemical shift than those ortho to the octylthio group due to their distinct electronic environments.

Alkyl Chain Region: The octyl group would give rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) would appear as a triplet, while the methylene (B1212753) groups (CH₂) would show complex multiplets due to coupling with adjacent protons. The methylene group directly attached to the sulfur atom would be expected to be shifted further downfield compared to the other methylene groups in the chain.

Phenolic Proton: A broad singlet corresponding to the hydroxyl (-OH) proton would be anticipated. Its chemical shift could vary depending on the solvent and concentration.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 2H | Ar-H (ortho to -S) |

| ~6.8-7.0 | d | 2H | Ar-H (ortho to -OH) |

| ~5.0-6.0 | br s | 1H | Ar-OH |

| ~2.8-3.0 | t | 2H | -S-CH ₂- |

| ~1.5-1.7 | m | 2H | -S-CH₂-CH ₂- |

| ~1.2-1.4 | m | 10H | -(CH ₂)₅- |

| ~0.8-0.9 | t | 3H | -CH ₃ |

¹³C NMR Spectral Analysis for Carbon Backbone Confirmation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Aromatic Carbons: Four distinct signals would be expected for the aromatic carbons due to the para-substitution pattern. The carbon atom bearing the hydroxyl group and the carbon atom bearing the octylthio group would have characteristic chemical shifts.

Alkyl Carbons: The eight carbon atoms of the octyl chain would each produce a signal, with the carbon directly bonded to sulfur appearing at a distinct downfield shift.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| ~155 | C-OH |

| ~135 | C-S |

| ~130 | Ar-C (ortho to -S) |

| ~116 | Ar-C (ortho to -OH) |

| ~35 | -S-C H₂- |

| ~31-32 | Alkyl C H₂ |

| ~29 | Alkyl C H₂ |

| ~22 | -C H₂-CH₃ |

| ~14 | -C H₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

2D NMR experiments would be crucial for confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between adjacent protons in the aromatic ring and along the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the octylthio group to the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectrum: Key absorption bands would include a broad O-H stretch for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and alkyl groups, C=C stretching for the aromatic ring, and a C-S stretching vibration.

Raman Spectrum: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-S bond.

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| ~3200-3600 | IR | O-H stretch (broad) |

| ~3000-3100 | IR, Raman | Aromatic C-H stretch |

| ~2850-2960 | IR, Raman | Aliphatic C-H stretch |

| ~1500-1600 | IR, Raman | Aromatic C=C stretch |

| ~1200-1260 | IR | C-O stretch |

| ~650-750 | IR, Raman | C-S stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of "Phenol, 4-(octylthio)-" would be expected to show absorption bands characteristic of a substituted phenol (B47542). The presence of the sulfur atom and the alkyl chain would influence the position and intensity of these bands compared to unsubstituted phenol. The absorption maxima (λ_max) would likely be in the ultraviolet region.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the C₁₄H₂₂OS molecule.

Fragmentation: Common fragmentation pathways for phenols include the loss of the hydroxyl radical. For "Phenol, 4-(octylthio)-", cleavage of the C-S bond and fragmentation of the octyl chain would also be expected, leading to a series of characteristic fragment ions. High-resolution mass spectrometry would allow for the determination of the elemental composition of the parent ion and its fragments.

Hypothetical Mass Spectrometry Fragmentation Table:

| m/z | Possible Fragment |

| 238 | [C₁₄H₂₂OS]⁺ (Molecular Ion) |

| 125 | [HOC₆H₄S]⁺ |

| 113 | [C₈H₁₇]⁺ |

| 109 | [HOC₆H₄]⁺ |

High-Resolution Mass Spectrometry for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of the elemental composition of "Phenol, 4-(octylthio)-".

Table 1: Theoretical Exact Mass Data for Phenol, 4-(octylthio)-

| Parameter | Value |

| Molecular Formula | C₁₄H₂₂OS |

| Theoretical Monoisotopic Mass | 238.1446 g/mol |

| Theoretical [M+H]⁺ | 239.1517 |

| Theoretical [M+Na]⁺ | 261.1336 |

| Theoretical [M-H]⁻ | 237.1371 |

| Note: These are theoretical values. Experimental data from HRMS analysis would be required for confirmation. |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

Detailed tandem mass spectrometry studies providing the fragmentation pattern for "Phenol, 4-(octylthio)-" are not available in the public domain based on a comprehensive search of scientific databases. However, a hypothetical fragmentation analysis can be proposed based on the known structure of the molecule. The structure of "Phenol, 4-(octylthio)-" contains a phenol ring, a thioether linkage, and an octyl chain. Fragmentation would likely occur at the weakest bonds, primarily the C-S and C-C bonds of the octyl group.

Table 2: Predicted Fragmentation Ions for Phenol, 4-(octylthio)-

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment Ion Structure |

| 239.1517 ([M+H]⁺) | Loss of octene (C₈H₁₆) | [C₆H₅(OH)S]⁺ |

| 239.1517 ([M+H]⁺) | Cleavage of the S-octyl bond | [C₈H₁₇]⁺ |

| 239.1517 ([M+H]⁺) | Cleavage of the phenyl-S bond | [C₆H₅OH]⁺ |

| Note: This table represents predicted fragmentation pathways. Experimental MS/MS data is necessary to confirm the actual fragmentation pattern. |

X-ray Crystallography for Solid-State Molecular Conformation

A search of crystallographic databases reveals that the crystal structure of "Phenol, 4-(octylthio)-" has not been determined or is not publicly available. For X-ray crystallography to be applicable, the compound must first be obtained in a crystalline form of sufficient quality. If such crystals were available, the analysis would yield detailed coordinates of each atom in the unit cell of the crystal lattice. This would unambiguously establish the molecular geometry, including the orientation of the octyl chain relative to the phenol ring and the conformation of the thioether linkage. In the absence of experimental data, the solid-state structure of "Phenol, 4-(octylthio)-" remains unconfirmed.

Computational and Theoretical Studies of Phenol, 4 Octylthio

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic environment of a molecule, which is fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic energy. For "Phenol, 4-(octylthio)-", DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular structure. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise structural model.

For instance, the O-H bond length in the phenolic hydroxyl group is a critical parameter, as its length and strength are directly related to the compound's antioxidant activity. Similarly, the C-S bond and the conformation of the octyl chain are important for understanding how the molecule interacts with its environment.

Table 1: Predicted Geometrical Parameters for Phenol (B47542), 4-(octylthio)- from DFT Calculations

| Parameter | Predicted Value | Significance |

| O-H Bond Length | ~0.96 Å | Influences the ease of hydrogen atom donation. |

| C-O Bond Length | ~1.37 Å | Indicates the strength of the hydroxyl group's attachment to the aromatic ring. |

| C-S Bond Length | ~1.78 Å | Reflects the nature of the sulfur linkage to the phenyl ring. |

| C-S-C Bond Angle | ~102° | Determines the orientation of the octyl chain relative to the phenol ring. |

| HO-C-C-C Dihedral Angle | ~180° | Indicates the planarity of the hydroxyl group with the aromatic ring. |

Note: The values presented are typical for similar phenolic compounds and serve as illustrative examples.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are key indicators of a molecule's reactivity.

For "Phenol, 4-(octylthio)-", the HOMO is expected to be localized primarily on the phenolic ring and the sulfur atom, indicating that these are the most probable sites for electrophilic attack and are the primary centers of its antioxidant activity. The hydroxyl group and the sulfur atom's lone pairs contribute significantly to the HOMO, making the phenolic hydrogen readily abstractable by free radicals. The LUMO, on the other hand, would likely be distributed over the aromatic ring, indicating where the molecule would accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for Phenol, 4-(octylthio)-

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | ~ -5.5 eV | High energy indicates a good electron donor, characteristic of an effective antioxidant. |

| LUMO | ~ 0.5 eV | The energy of the LUMO relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.0 eV | A significant gap suggests good chemical stability, yet the high HOMO energy allows for targeted reactivity. |

Note: The values are illustrative and representative of similar sulfur-containing phenolic antioxidants.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into a single, optimized molecular structure, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of a molecule and its interactions with other molecules over time. For "Phenol, 4-(octylthio)-", MD simulations can reveal the flexibility of the octyl chain and its preferred conformations in different environments, such as in a nonpolar solvent or at the interface of a lipid membrane.

These simulations can track the movement of the octyl chain, showing how it can adopt various folded or extended conformations. This is particularly important for understanding how "Phenol, 4-(octylthio)-" anchors itself in nonpolar media while presenting the reactive phenolic head to the more polar environment where free radicals may be present. MD simulations can also be used to study how molecules of "Phenol, 4-(octylthio)-" interact with each other, such as through hydrogen bonding between their phenolic groups or van der Waals interactions between their octyl chains.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties of "Phenol, 4-(octylthio)-", which can aid in its experimental characterization. For example, Time-Dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These predictions are invaluable for interpreting experimental spectra. For instance, the calculated frequency of the O-H stretching vibration can provide information about the hydrogen-bonding environment of the hydroxyl group. The calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms can also be compared with experimental data to confirm the molecular structure.

Table 3: Computationally Predicted Spectroscopic Data for Phenol, 4-(octylthio)-

| Spectroscopic Technique | Predicted Parameter | Significance |

| UV-Vis (TD-DFT) | λmax ~ 280-290 nm | Corresponds to π → π* transitions within the aromatic ring, characteristic of phenolic compounds. |

| IR | O-H Stretch ~ 3600 cm⁻¹ | Sensitive to hydrogen bonding; a lower frequency indicates stronger H-bonding. |

| ¹H NMR | Phenolic OH ~ 4.5-5.5 ppm | The chemical shift is indicative of the acidity and hydrogen-bonding environment of the proton. |

| ¹³C NMR | C-OH ~ 155-160 ppm | The chemical shift of the carbon atom attached to the hydroxyl group is a key identifier. |

Note: These are representative values for phenolic compounds and can vary based on the computational method and solvent model used.

Modeling of Radical Scavenging Pathways and Transition States

A key application of computational chemistry for an antioxidant like "Phenol, 4-(octylthio)-" is to model its reaction mechanisms with free radicals. By calculating the potential energy surface for the reaction, researchers can identify the most likely pathways for radical scavenging. The primary mechanism for phenolic antioxidants is hydrogen atom transfer (HAT), where the phenolic hydrogen is donated to a free radical.

Computational modeling can determine the activation energy for this process by locating the transition state structure. A lower activation energy indicates a faster and more efficient radical scavenging process. Alternative mechanisms, such as single-electron transfer followed by proton transfer (SET-PT), can also be investigated. The presence of the sulfur atom may also allow for radical adduct formation (RAF) pathways to be explored.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for "Phenol, 4-(octylthio)-" and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. For "Phenol, 4-(octylthio)-" and its derivatives, QSAR models could be developed to predict their antioxidant potency.

These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic properties (e.g., HOMO energy), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). By establishing a mathematical relationship between these descriptors and the observed antioxidant activity for a series of related compounds, a predictive model can be built. This allows for the virtual screening of new, un-synthesized derivatives to identify candidates with potentially superior antioxidant performance. For instance, a QSAR model might reveal that increasing the electron-donating ability of the substituent at the 4-position enhances antioxidant activity.

Mechanisms of Action As a Polymer Stabilizer in Advanced Materials

Inhibition of Thermal Degradation in Polymeric Matrices

Thermal degradation occurs when polymers are exposed to high temperatures during processing or end-use, leading to the formation of free radicals and initiating a chain-reaction that breaks down polymer chains. vinatiorganics.com "Phenol, 4-(octylthio)-" combats this process through a two-pronged approach.

First, the phenolic portion of the molecule acts as a primary antioxidant or "radical scavenger." basf.com The hydroxyl (-OH) group on the phenol (B47542) ring can donate a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the initial stages of thermal degradation. diva-portal.orgenergiforsk.se This action neutralizes the radical, terminating the degradation chain reaction. partinchem.comdishengchemchina.com The resulting phenoxyl radical is stabilized by resonance across the aromatic ring and steric hindrance, rendering it too stable to initiate new degradation chains. cambridge.org

Second, the thioether linkage (-S-) functions as a secondary antioxidant by decomposing hydroperoxides (ROOH). basf.com Hydroperoxides are unstable species that can break down under heat to form new, highly destructive radicals. The sulfur atom in the thioether group reacts with hydroperoxides to convert them into stable, non-radical products, such as alcohols, thereby preventing the proliferation of chain-propagating radicals. researchgate.net This synergistic, intramolecular combination of radical scavenging and hydroperoxide decomposition provides robust protection against thermal breakdown. researchgate.net

The effectiveness of this stabilization can be quantified using methods like Oxidation Induction Time (OIT), which measures a material's resistance to oxidation at elevated temperatures. shimadzu.com

Table 1: Effect of "Phenol, 4-(octylthio)-" on the Thermal Stability of Polypropylene (B1209903) (PP)

This interactive table illustrates the typical improvement in thermal stability, as measured by Oxidation Induction Time (OIT) at 200°C, when a multifunctional antioxidant is added to a polymer.

| Formulation | Stabilizer Concentration (wt%) | Oxidation Induction Time (OIT) (minutes) |

| Unstabilized PP | 0.0 | 8 |

| PP + "Phenol, 4-(octylthio)-" | 0.1 | 85 |

| PP + "Phenol, 4-(octylthio)-" | 0.2 | 150 |

Note: Data are representative examples based on typical performance of thiobisphenol antioxidants in polyolefins. ippi.ac.irresearchgate.net

Photostabilization Mechanisms of "Phenol, 4-(octylthio)-" in UV-Exposed Polymers

Exposure to ultraviolet (UV) radiation from sunlight can initiate photodegradation, a process that leads to color fading, surface cracking, and loss of mechanical properties in polymers. vinatiorganics.comnih.gov UV energy can create free radicals, which then react with oxygen in a process called photo-oxidation. europlas.com.vn

"Phenol, 4-(octylthio)-" contributes to photostabilization primarily by acting as a radical scavenger. It intercepts the free radicals generated by UV exposure, thereby inhibiting the photo-oxidation chain reaction. vinatiorganics.com While phenolic antioxidants are not UV absorbers themselves, their ability to quench UV-induced radicals is a critical protective function. basf.comamcorplastics.com

Furthermore, the hydroperoxides formed during photo-oxidation are key chromophores that can absorb UV light and decompose into more radicals, accelerating degradation. The thioether component of "Phenol, 4-(octylthio)-" plays a crucial role by decomposing these hydroperoxides into stable products, thus removing these photo-sensitizing species from the polymer matrix and enhancing light stability. researchgate.net

Table 2: Performance of Different Stabilizer Types in UV-Exposed ABS

This interactive table compares the effectiveness of different stabilizer classes in preventing color change (measured as Yellowness Index) in Acrylonitrile Butadiene Styrene (ABS) after accelerated UV weathering.

| Stabilizer System (0.5 wt% total) | Initial Yellowness Index | Yellowness Index after 500 hrs UV Exposure |

| Unstabilized | 15 | 45 |

| UV Absorber (Benzotriazole type) | 15 | 25 |

| Hindered Amine Light Stabilizer (HALS) | 15 | 22 |

| "Phenol, 4-(octylthio)-" | 15 | 30 |

| "Phenol, 4-(octylthio)-" + HALS | 15 | 18 |

Note: Data are illustrative. Phenolic antioxidants are often used in combination with HALS or UV absorbers for synergistic photostabilization. specialchem.com

Role in Preventing Oxidative Degradation of Elastomers and Plastics

Oxidative degradation is a common aging mechanism for both plastics and elastomers, driven by the reaction of polymer chains with atmospheric oxygen. This process is often initiated by heat, light, or mechanical stress. basf.com "Phenol, 4-(octylthio)-" provides highly effective protection against oxidation due to its dual-function mechanism, which interrupts the degradation cycle at two critical points.

Chain-Breaking Donor (Primary Mechanism): The phenolic hydroxyl group donates a hydrogen atom to terminate the chain-propagating peroxy radicals (ROO•), as detailed in the thermal degradation section. vinatiorganics.comamfine.com

Hydroperoxide Decomposer (Secondary Mechanism): The thioether group catalytically decomposes hydroperoxides (ROOH) into non-radical, stable alcohols, preventing them from splitting into new radicals. researchgate.netnih.gov

This combination of activities within a single molecule is often referred to as an "autosynergistic" effect. mdpi.com The sulfur moiety is oxidized to various species like sulfoxides and sulfonic acids, while effectively reducing the hydroperoxides that would otherwise perpetuate the degradation of the material. researchgate.net This makes the compound particularly effective in materials that are highly susceptible to oxidation, such as natural rubber and polyolefins. researchgate.net

Table 3: Key Reactions in Oxidative Stabilization by "Phenol, 4-(octylthio)-"

This interactive table outlines the primary and secondary antioxidant mechanisms.

| Mechanism | Reactants | Products | Function |

| Primary (Radical Scavenging) | Polymer Peroxy Radical (ROO•) + Phenol-OH | Stable Hydroperoxide (ROOH) + Phenoxyl Radical (Ar-O•) | Terminates degradation chain |

| Secondary (Peroxide Decomposition) | Hydroperoxide (ROOH) + Thioether (-S-) | Stable Alcohol (ROH) + Oxidized Sulfur Species (-SO-) | Prevents new radical formation |

Interaction of "Phenol, 4-(octylthio)-" with Polymer Chains and Processing Additives

The efficacy of a stabilizer is highly dependent on its physical and chemical interactions within the polymer matrix. "Phenol, 4-(octylthio)-" is designed for excellent performance in this regard. The long, non-polar octyl chain (-C8H17) significantly enhances its solubility and compatibility with polyolefin matrices like polyethylene and polypropylene. nih.govresearchgate.net This improved compatibility ensures uniform distribution of the antioxidant throughout the polymer, preventing localized degradation, and reduces the likelihood of the additive migrating to the surface ("blooming"). diva-portal.org

Furthermore, "Phenol, 4-(octylthio)-" exhibits synergistic effects when used with other types of processing additives. For instance, its performance is often boosted when combined with:

Phosphites: These secondary antioxidants also decompose hydroperoxides and can help regenerate the primary phenolic antioxidant, providing enhanced protection during high-temperature melt processing. dishengchemchina.comadeka-pa.eu

Hindered Amine Light Stabilizers (HALS): While "Phenol, 4-(octylthio)-" scavenges radicals, HALS function by trapping radicals through a regenerative cyclic mechanism. basf.com The combination provides superior long-term protection against UV degradation. researchgate.net

Thioesters: Other sulfur-containing secondary antioxidants like thioesters work in concert with the phenolic function to provide powerful, long-term thermal stability. adeka-pa.euperformanceadditives.us

This ability to work effectively with other stabilizers allows for the creation of highly tailored and robust additive packages for demanding applications.

Long-Term Stability Enhancement in High-Performance Materials

For materials used in durable goods such as automotive components, construction materials, or wire and cable insulation, long-term stability is paramount. nbinno.com The molecular structure of "Phenol, 4-(octylthio)-" is well-suited for providing this extended service life.

Its relatively high molecular weight, contributed by the octyl and phenolic groups, results in low volatility. This means the antioxidant is less likely to evaporate out of the polymer during high-temperature processing or over years of service. nbinno.com Low volatility, combined with its excellent compatibility, minimizes physical loss of the stabilizer from the polymer matrix, ensuring that it remains present to provide protection over the long term. researchgate.net

The dual-function, autosynergistic mechanism is inherently more efficient and regenerative than single-function stabilizers, leading to a slower consumption rate of the antioxidant. By addressing both free radicals and their hydroperoxide precursors, "Phenol, 4-(octylthio)-" provides a more comprehensive and enduring stabilization system, significantly extending the functional lifetime of high-performance materials. tue.nlresearchgate.net

Table 4: Retention of Mechanical Properties in Polyethylene (PE) During Thermal Aging at 120°C

This interactive table demonstrates the long-term effectiveness of a multifunctional antioxidant in preserving the mechanical integrity of a polymer compared to an unstabilized version.

| Formulation | Aging Time (hours) | Tensile Strength Retention (%) |

| Unstabilized PE | 0 | 100 |

| 500 | 45 | |

| 1000 | <10 (brittle failure) | |

| PE + 0.2% "Phenol, 4-(octylthio)-" | 0 | 100 |

| 500 | 95 | |

| 1000 | 88 | |

| 2000 | 75 |

Note: Data are representative and illustrate the typical long-term stabilizing effect of high-performance antioxidants. researchgate.net

Environmental Fate and Degradation Pathways of Phenol, 4 Octylthio

Photodegradation Mechanisms under Environmental Conditions

The photodegradation of "Phenol, 4-(octylthio)-" in the environment is anticipated to be influenced by direct photolysis and indirect photo-sensitized reactions. The aromatic ring in the phenol (B47542) structure allows for the absorption of ultraviolet (UV) radiation, which can lead to the excitation of the molecule and subsequent chemical reactions.

Direct photolysis of phenolic compounds can occur, although the quantum yield may be low. For instance, the direct photolysis of p-tert-octylphenol is reported to be a minor process. libretexts.org However, the presence of the thioether linkage in "Phenol, 4-(octylthio)-" introduces a site that is susceptible to photochemical cleavage. The photooxidation of thioethers can proceed through an electron transfer process, leading to the formation of a radical cation and a superoxide (B77818) anion upon irradiation with light. rsc.org This can result in the cleavage of the carbon-sulfur (C-S) bond. rsc.org

Indirect photodegradation pathways are often more significant in natural waters. These processes are mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter (DOM). The reaction with hydroxyl radicals is a primary mechanism for the photodegradation of many organic pollutants. cdnsciencepub.com For "Phenol, 4-(octylthio)-", attack by hydroxyl radicals could occur at the aromatic ring, leading to hydroxylation, or at the thioether linkage, initiating a series of oxidative reactions. The presence of sensitizers like nitrates and humic acids in surface waters has been shown to increase the photodegradation rates of other octylphenols. libretexts.org

The potential primary photoproducts of "Phenol, 4-(octylthio)-" could include 4-mercaptophenol (B154117), octanal, and various hydroxylated and oxidized derivatives. Further degradation would lead to smaller organic molecules and ultimately mineralization to carbon dioxide and water.

Biodegradation Pathways in Aqueous and Soil Environments

The biodegradation of "Phenol, 4-(octylthio)-" is expected to be a key process in its removal from both aquatic and terrestrial environments. The rate and extent of biodegradation will depend on the presence of competent microbial communities and environmental factors such as pH, temperature, oxygen availability, and the presence of other organic matter.

Microorganisms, including bacteria and fungi, are known to degrade a wide variety of organic compounds, including those containing sulfur. cdnsciencepub.comnih.gov The biodegradation of "Phenol, 4-(octylthio)-" would likely involve initial attacks on either the alkyl chain, the aromatic ring, or the thioether bond.

Drawing parallels with the biodegradation of other alkylphenols, the initial steps could involve the oxidation of the octyl side chain. researchgate.net For aromatic thioethers, a common microbial degradation strategy involves the specific cleavage of the C-S bond. tandfonline.com A well-studied example is the "4S" pathway for the desulfurization of dibenzothiophene (B1670422), which proceeds without breaking down the carbon skeleton. tandfonline.com A similar pathway for "Phenol, 4-(octylthio)-" would result in the formation of 4-octylphenol (B30498) and inorganic sulfate.

Alternatively, microorganisms may initially oxidize the sulfur atom to form a sulfoxide, "Phenol, 4-(octylsulfinyl)-", and subsequently a sulfone, "Phenol, 4-(octylsulfonyl)-". nih.gov These oxidized intermediates may then undergo further degradation.

Potential metabolites from the biodegradation of "Phenol, 4-(octylthio)-" could include:

4-Octylphenol

Phenol

Octanoic acid

4-Mercaptophenol

Various hydroxylated aromatic intermediates

The complete mineralization of the compound to CO2, H2O, and SO4^2- is the ultimate goal of biodegradation.

The microbial degradation of "Phenol, 4-(octylthio)-" is mediated by specific enzymes. Key enzyme classes that are likely to be involved include:

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the aromatic ring, leading to hydroxylation and subsequent ring cleavage. Phenol hydroxylases, for instance, are known to initiate the degradation of phenolic compounds. nih.gov

Desulfurization Enzymes: Specific enzymes capable of cleaving C-S bonds are central to the degradation of organosulfur compounds. The enzymes involved in the 4S pathway for dibenzothiophene (DszA, DszB, DszC) are a prime example. tandfonline.com

Laccases and Peroxidases: These extracellular enzymes, often produced by fungi, have a broad substrate range and can oxidize phenolic compounds, initiating their polymerization or degradation. youtube.com

Hydrolases: While the thioether bond is generally more resistant to hydrolysis than an ether bond, some enzymes may catalyze this reaction. stackexchange.com

The enzymatic cleavage of thioether linkages can be a critical step in the breakdown of such molecules in biological systems. researchgate.net

Hydrolytic Stability and Degradation Products

The hydrolytic stability of "Phenol, 4-(octylthio)-" will influence its persistence in aqueous environments, particularly under conditions where microbial activity is low. The thioether bond is generally considered to be relatively stable to hydrolysis under neutral pH conditions. stackexchange.com However, the rate of hydrolysis can be influenced by pH and temperature.

Studies on related compounds, such as fenthion (B1672539) and its metabolites which contain a methylthiophenol moiety, have shown that these compounds are relatively stable in neutral media but their stability decreases as the pH increases. nih.gov The hydrolysis of thioethers can be catalyzed by acids or bases, although the conditions required are typically more stringent than for their ether counterparts. stackexchange.com The hydrolysis of a thioether bond would lead to the formation of a thiol and an alcohol. In the case of "Phenol, 4-(octylthio)-", hydrolysis would yield 4-mercaptophenol and octan-1-ol.

It is important to note that natural hydrolysis of simple thioethers like dimethyl sulfide (B99878) is a heat-absorbing process and does not occur spontaneously. rsc.org Therefore, under typical environmental conditions, the uncatalyzed hydrolysis of "Phenol, 4-(octylthio)-" is expected to be a slow process.

Advanced Oxidation Processes for the Degradation of "Phenol, 4-(octylthio)-" in Wastewater

Advanced oxidation processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These processes are particularly effective for the degradation of recalcitrant organic compounds that are resistant to conventional biological treatment.

Several AOPs could be employed for the degradation of "Phenol, 4-(octylthio)-", including:

Ozonation (O3): Ozone is a powerful oxidant that can directly react with the phenolic ring and the thioether linkage.

UV/H2O2: The photolysis of hydrogen peroxide (H2O2) with UV light generates hydroxyl radicals.

Fenton and Photo-Fenton Processes (Fe2+/H2O2 and Fe2+/H2O2/UV): These processes generate hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide, with the reaction being enhanced by UV light.

Photocatalysis (e.g., TiO2/UV): Semiconductor photocatalysts like titanium dioxide (TiO2) generate electron-hole pairs upon UV irradiation, which in turn produce hydroxyl radicals and other reactive oxygen species.

Sonolysis: The application of ultrasound can lead to the formation of radicals and the cleavage of chemical bonds, including the C-S bond in thioethers. acs.org

The degradation of "Phenol, 4-(octylthio)-" via AOPs would likely proceed through a series of oxidation steps, starting with attack on the aromatic ring and the sulfur atom. This would lead to the formation of hydroxylated intermediates, sulfoxides, and sulfones, followed by ring opening and eventual mineralization. Solar-driven AOPs are also a promising and sustainable option for the removal of volatile organic sulfur compounds. aiche.org

The efficiency of these processes would depend on factors such as pH, the concentration of the pollutant, the dosage of oxidants and catalysts, and the intensity of UV light or ultrasound.

Structure Activity Relationship Sar Studies for Phenol, 4 Octylthio Derivatives

Impact of Alkyl Chain Length on Antioxidant Performance and Stability

The length of the alkyl chain substituent on a phenolic antioxidant plays a pivotal role in its performance, largely by governing its solubility and partitioning behavior in multiphase systems. For "Phenol, 4-(octylthio)-", the eight-carbon alkyl chain is a key determinant of its lipophilicity.

Research on homologous series of phenolic lipids, such as alkylresorcinols and gallic acid esters, has established a "cut-off effect." nih.govcirad.frnih.gov This phenomenon describes how antioxidant activity in oil-in-water emulsions initially increases with alkyl chain length up to an optimal point, after which further elongation leads to a decrease in efficacy. cirad.frnih.gov The octyl (C8) chain of "Phenol, 4-(octylthio)-" is often near this optimal length for many emulsion-based systems. cirad.frnih.gov Shorter chains may lack the necessary lipophilicity to concentrate at the oil-water interface where oxidation often occurs, while excessively long chains can lead to reduced mobility or self-aggregation (micellization) within the lipid phase, hindering their ability to scavenge free radicals at the interface. cirad.frnih.govresearchgate.net

In bulk oil systems, the trend can be different. Studies on alkylresorcinols have shown that antioxidant activity tends to decrease as the alkyl chain length increases. nih.govresearchgate.net This is attributed to the fact that in a non-polar environment, the intrinsic radical scavenging capacity is the dominant factor, and increasing the alkyl chain length dilutes the concentration of the active phenolic moiety per unit mass and can slightly decrease its reactivity. nih.gov

The stability of the antioxidant is also affected. Longer alkyl chains can enhance thermal stability by increasing the molecule's boiling point and reducing its volatility, which is a crucial attribute for applications in high-temperature processing of materials like polymers.

Table 1: Effect of Alkyl Chain Length on Antioxidant Efficacy of Gallic Acid Esters in a Model System

| Compound | Alkyl Chain Length | Antioxidant Effectiveness (Relative to Control) |

| Gallic Acid | C0 | Low |

| Propyl Gallate | C3 | Moderate |

| Octyl Gallate | C8 | High |

| Dodecyl Gallate | C12 | High |

| Hexadecyl Gallate | C16 | Slightly Decreased |

This table is based on data for gallic acid esters as a representative model for phenolic lipids. Antioxidant effectiveness is a qualitative summary of findings from studies in emulsion systems. cirad.frnih.gov

Effect of Substituent Modifications on the Phenolic Ring

Modifying the substituents on the phenolic ring of "Phenol, 4-(octylthio)-" can profoundly alter its antioxidant activity by influencing the stability of the resulting phenoxyl radical and the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group.

The antioxidant mechanism of a phenolic compound involves the donation of a hydrogen atom from its hydroxyl (-OH) group to a free radical. The ease of this donation and the stability of the remaining phenoxyl radical are key to its efficacy.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl (e.g., methyl, tert-butyl) or alkoxy (e.g., methoxy) groups, at the ortho and para positions relative to the hydroxyl group generally enhances antioxidant activity. researchgate.net These groups increase the electron density on the phenolic oxygen, which weakens the O-H bond, lowers its BDE, and facilitates hydrogen atom donation. researchgate.net They also help to stabilize the resulting phenoxyl radical through resonance and inductive effects.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as nitro (-NO2) or carboxyl (-COOH) groups, to the ring tends to decrease antioxidant activity. These groups withdraw electron density from the ring and the phenolic oxygen, strengthening the O-H bond and increasing the BDE, which makes hydrogen donation less favorable.

In "Phenol, 4-(octylthio)-", the thioether group at the para position has a net electron-donating effect through resonance, which contributes positively to its antioxidant potential. Adding further EDGs, particularly at the ortho positions (2 and 6), would be expected to enhance its performance.

Table 2: Influence of Ring Substituents on the Antioxidant Activity of Phenolic Compounds

| Base Compound | Substituent (Position) | Effect on Activity | Rationale |

| Phenol (B47542) | 4-methoxy (para) | Increase | EDG: Lowers O-H BDE |

| Phenol | 4-nitro (para) | Decrease | EWG: Increases O-H BDE |

| Phenol | 2,6-di-tert-butyl (ortho) | Significant Increase | EDG: Steric hindrance and radical stabilization |

| 4-(octylthio)phenol | 4-octylthio (para) | Increase | EDG: Sulfur lone pair donation |

| 4-(octylthio)phenol | 2-methoxy (ortho) | Predicted Increase | EDG: Further lowers O-H BDE |

This table illustrates general principles of substituent effects on phenolic antioxidants. researchgate.net

Influence of Thioether Position Isomerism on Reactivity

Phenolic thioethers act as multifunctional antioxidants. The phenolic moiety serves as a primary antioxidant by scavenging free radicals (a radical-terminating mechanism). The thioether group functions as a secondary antioxidant by decomposing hydroperoxides into non-radical products (a peroxide-decomposing mechanism). The effectiveness of this dual function depends heavily on their relative positions.

Research has shown that the specific placement of alkylthio groups on the phenol ring significantly impacts performance. For instance, studies on alkylthiomethylphenols have revealed that 2,4-bis(alkylthiomethyl)-6-methylphenols are superior stabilizers compared to their 2,6-dialkyl-4-alkylthiomethylphenol isomers. This suggests that having a thioether group ortho to the hydroxyl group, as well as one para to it, provides a more optimized arrangement for intramolecular synergism. In the case of "Phenol, 4-(octylthio)-", the thioether is in the para position. While effective, an isomer with the thioether at the ortho position, or with additional thioether groups at the ortho positions, might exhibit different, potentially enhanced, reactivity profiles.

Table 3: Relative Performance of Positional Isomers of Thioalkylphenols in Stabilization

| Isomer Class | Thioether Position(s) | Relative Stabilization Efficacy |

| 4-Alkylthio-2,6-dialkylphenols | Para | Good |

| 2-Alkylthio-4,6-dialkylphenols | Ortho | Very Good |

| 2,4-Bis(alkylthiomethyl)phenols | Ortho and Para | Excellent |

This table is a qualitative comparison based on descriptive findings in the literature regarding the importance of thioether positioning for optimal intramolecular synergism.

Correlation between Molecular Structure and Performance in Polymer Stabilization

The molecular structure of "Phenol, 4-(octylthio)-" makes it well-suited for use as a stabilizer in polymers like polypropylene (B1209903) and various elastomers. Its performance is a direct result of its key structural features: the phenolic group, the thioether linkage, and the octyl chain.

Phenolic Group: This provides primary antioxidant activity, protecting the polymer during high-temperature processing and long-term service life by scavenging radicals (e.g., peroxy radicals) that propagate polymer degradation. Steric hindrance, often introduced by adding bulky alkyl groups at the ortho positions (2 and 6), can further enhance the stability of the phenoxyl radical and improve its effectiveness in a polymer matrix. researchgate.net

Thioether Group: This provides secondary, long-term thermal stability by decomposing polymer hydroperoxides, which are key intermediates in thermo-oxidative degradation. This synergistic combination of primary and secondary antioxidant functions within a single molecule is highly efficient.

Octyl Chain: This long alkyl chain acts as an anchor, making the antioxidant highly compatible with and soluble in the non-polar polymer matrix. This ensures that the stabilizer remains within the polymer and does not easily migrate or volatilize, which is crucial for long-term protection. researchgate.net

The combination of these features in "Phenol, 4-(octylthio)-" and its derivatives leads to a high-performance stabilization system that is effective against both initial processing degradation and long-term aging.

Table 4: Performance of Different Antioxidant Systems in Polypropylene (PP) Stabilization

| Antioxidant System in PP | Function | Induction Period at 150°C (hours) |

| Unstabilized PP | None | < 1 |

| Hindered Phenol (Primary AO) | Radical Scavenger | ~ 25 |

| Thioether (Secondary AO) | Peroxide Decomposer | ~ 5 |

| Hindered Phenol + Thioether | Synergistic System | > 100 |

This table presents representative data illustrating the synergistic effect between primary phenolic and secondary thioether antioxidants in polymer stabilization. researchgate.net

Computational SAR Approaches for Design of Novel Analogs

Computational chemistry and molecular modeling have become indispensable tools for predicting the antioxidant potential of new molecules and for guiding the design of improved analogs of "Phenol, 4-(octylthio)-". These in silico methods provide a rapid and cost-effective way to screen compounds and understand their structure-activity relationships at a molecular level.

A key approach involves the use of Density Functional Theory (DFT) to calculate quantum chemical parameters that are correlated with antioxidant activity. mdpi.comnih.gov Important calculated parameters include:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is one of the most critical parameters. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, suggesting higher antioxidant activity. mdpi.com

Ionization Potential (IP): This relates to the ability of the molecule to donate an electron, a key step in some antioxidant mechanisms.

Proton Affinity (PA): This parameter is relevant for mechanisms involving proton loss.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on a molecule, allowing researchers to identify the most likely sites for radical attack (i.e., the phenolic hydrogen). mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons. A higher HOMO energy often correlates with better radical scavenging ability.

By calculating these properties for a series of virtual "Phenol, 4-(octylthio)-" analogs with different substituents or isomeric forms, researchers can build robust quantitative structure-activity relationship (QSAR) models. These models can then predict the antioxidant efficacy of yet-to-be-synthesized compounds, allowing for the rational design of novel antioxidants with superior performance. mdpi.comnih.gov

Table 5: Calculated Bond Dissociation Enthalpy (BDE) for Phenolic Hydroxyls in Representative Antioxidant Molecules

| Compound | Ring/Position | BDE (kcal/mol) | Implication |

| Phenol | - | 87.5 | Baseline |

| Epicatechin Gallate (ECG) | B ring OH | ~77.2 | Lower BDE indicates higher activity |

| Epigallocatechin Gallate (EGCG) | B ring OH | ~75.9 | Tri-hydroxyl pattern further lowers BDE |

| 4-Methylphenol | - | ~85.1 | Alkyl EDG provides moderate stabilization |

This table uses data from computational studies on known phenolic antioxidants to illustrate how BDE values are used to predict antioxidant strength. Lower BDE values generally correlate with higher antioxidant activity. mdpi.com

Future Research Directions and Translational Opportunities for Phenol, 4 Octylthio

Development of Next-Generation Polymeric Materials Utilizing "Phenol, 4-(octylthio)-"